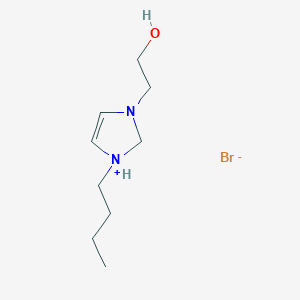
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making it a valuable solvent in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The bromide ion can be substituted with other anions, such as chloride or tetrafluoroborate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of silver salts to facilitate the exchange of anions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 1-butyl-3-(2-oxoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide .
Applications De Recherche Scientifique
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-methylimidazolium bromide: Similar in structure but lacks the hydroxyethyl group, resulting in different solubility and reactivity properties.
1-Butyl-3-(2-hydroxyethyl)-imidazolium chloride: Similar but with a different anion, which can affect its thermal stability and ionic conductivity.
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and influences its physicochemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propriétés
Numéro CAS |
857297-59-7 |
|---|---|
Formule moléculaire |
C9H19BrN2O |
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C9H18N2O.BrH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
Clé InChI |
SQVKHYTZBPTYBA-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+]1CN(C=C1)CCO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
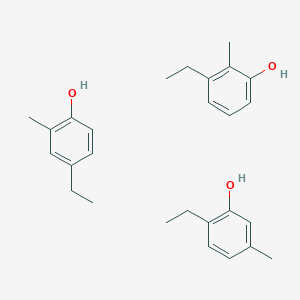
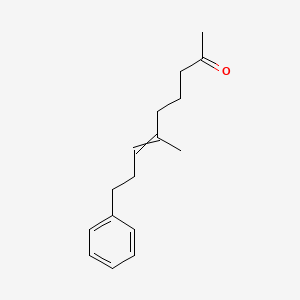
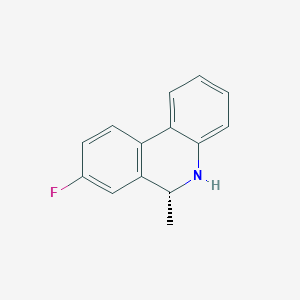
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
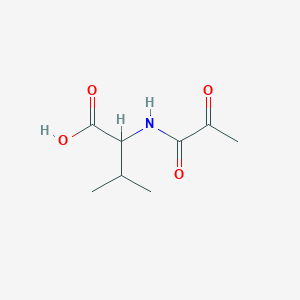

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)

![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
